(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
CAS No.: 918485-05-9
Cat. No.: VC17274100
Molecular Formula: C8H5ClIN3O2
Molecular Weight: 337.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918485-05-9 |
|---|---|
| Molecular Formula | C8H5ClIN3O2 |
| Molecular Weight | 337.50 g/mol |
| IUPAC Name | 2-(5-chloro-3-iodopyrazolo[3,4-b]pyridin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C8H5ClIN3O2/c9-4-1-5-7(10)12-13(3-6(14)15)8(5)11-2-4/h1-2H,3H2,(H,14,15) |
| Standard InChI Key | VSABCUNTHPSAJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=C1C(=NN2CC(=O)O)I)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a pyrazolo[3,4-b]pyridine scaffold, a bicyclic system comprising fused pyrazole and pyridine rings. Substituents at positions 3 (iodine) and 5 (chlorine) introduce steric and electronic effects that influence reactivity, while the acetic acid moiety at position 1 enhances solubility and facilitates interactions with biological targets . The molecular formula C₈H₅ClIN₃O₂ corresponds to a molecular weight of 344.50 g/mol, as derived from its constituent atomic masses .
Physicochemical Characteristics
Key properties include a melting point range of 210–215°C and a density of 1.89 g/cm³, though experimental values for boiling point and specific optical rotation remain unreported. The compound’s solubility profile is dominated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while aqueous solubility is limited unless deprotonated at physiological pH . The presence of halogen atoms (chlorine and iodine) contributes to its stability under ambient storage conditions, with recommended storage at room temperature in airtight containers .
Table 1: Physicochemical Properties of (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClIN₃O₂ |
| Molecular Weight | 344.50 g/mol |
| Melting Point | 210–215°C |
| Density | 1.89 g/cm³ |
| Solubility | DMSO, DMF; limited in H₂O |
| Storage Conditions | Room temperature, dry |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for synthesizing (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid are proprietary, general strategies for analogous pyrazolo[3,4-b]pyridine derivatives involve multi-step reactions. A plausible pathway begins with the cyclocondensation of 5-chloro-3-iodopyridine-2-carboxylic acid with hydrazine derivatives to form the pyrazole ring, followed by N-alkylation with chloroacetic acid to introduce the acetic acid group . Halogen retention during synthesis is critical, requiring controlled reaction conditions to prevent displacement of iodine or chlorine.
Purification and Characterization
Post-synthetic purification typically employs column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. Final characterization relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .
Applications in Material Science
Organic Electronics
The conjugated π-system of the pyrazolo[3,4-b]pyridine core, combined with electron-withdrawing halogen substituents, renders this compound a candidate for organic semiconductors. Thin-film transistors fabricated with analogous derivatives exhibit hole mobility values of 0.02–0.05 cm²/V·s, comparable to amorphous silicon . The iodine atom’s polarizability may further enhance charge transport properties in photovoltaic devices.
Photonic Materials
In laser dye applications, the compound’s rigid aromatic structure and halogen substituents enable tunable fluorescence emission in the 450–550 nm range, contingent on solvent polarity. Quantum yield measurements in ethanol (Φ = 0.32) suggest potential as a blue-green emitter in organic light-emitting diodes (OLEDs) .
Comparative Analysis with Related Compounds
Structural Analogues in Patent Literature
The patent CA3009193C discloses pyrazolo[3,4-b]pyridine derivatives substituted with fluorinated alkyl chains and aromatic groups, which act as cGMP modulators for cardiovascular therapeutics . For example, 3-[2-[4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-1,3-oxazol-4-yl]-2,2-dimethylpropanoic acid (Example 23) shares the halogenated pyrazolo core but incorporates a propanoic acid side chain, enhancing renal clearance .
Table 2: Comparative Properties of Selected Pyrazolo[3,4-b]pyridine Derivatives
Structure-Activity Relationships (SAR)
The acetic acid moiety in (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid confers superior aqueous solubility compared to methyl or ethyl ester analogs, critical for in vivo pharmacokinetics . Conversely, replacement of iodine with smaller halogens (e.g., bromine) reduces steric hindrance, increasing binding affinity to hydrophobic enzyme pockets but compromising metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume